molecular formula C9H9F7O B14570565 2-(Heptafluoropropyl)cyclohexan-1-one CAS No. 61282-91-5

2-(Heptafluoropropyl)cyclohexan-1-one

Cat. No.: B14570565
CAS No.: 61282-91-5
M. Wt: 266.16 g/mol
InChI Key: GIKZDAQXHSEHMI-UHFFFAOYSA-N
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Description

2-(Heptafluoropropyl)cyclohexan-1-one is a fluorinated cyclohexanone derivative characterized by a heptafluoropropyl group (-C₃F₇) at the 2-position of the cyclohexanone ring. The heptafluoropropyl substituent, a strongly electron-withdrawing group due to the electronegativity of fluorine atoms, significantly influences the compound’s physicochemical properties and reactivity. Fluorinated compounds like this are of interest in pharmaceuticals, agrochemicals, and materials science due to their enhanced metabolic stability, lipophilicity, and resistance to degradation .

Properties

CAS No.

61282-91-5

Molecular Formula

C9H9F7O

Molecular Weight

266.16 g/mol

IUPAC Name

2-(1,1,2,2,3,3,3-heptafluoropropyl)cyclohexan-1-one

InChI

InChI=1S/C9H9F7O/c10-7(11,8(12,13)9(14,15)16)5-3-1-2-4-6(5)17/h5H,1-4H2

InChI Key

GIKZDAQXHSEHMI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Heptafluoropropyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with heptafluoropropyl iodide in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the iodide group is replaced by the cyclohexanone moiety .

Industrial Production Methods

Industrial production of 2-(Heptafluoropropyl)cyclohexan-1-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Heptafluoropropyl)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

2-(Heptafluoropropyl)cyclohexan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Heptafluoropropyl)cyclohexan-1-one exerts its effects involves interactions with specific molecular targets. The heptafluoropropyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. This property allows it to interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • 2-(Cyclopropylmethyl)cyclohexan-1-one (C₁₀H₁₆O): The cyclopropylmethyl group is a non-fluorinated, strained aliphatic substituent. This compound exhibits moderate lipophilicity and is synthesized via alkylation or reduction strategies. Its stability is lower than fluorinated analogs due to the absence of electron-withdrawing effects .
  • 2-(3-(4-Fluorophenyl)furan-2-yl)cyclohexan-1-one : Incorporates a furan ring with a 4-fluorophenyl group. The electron-deficient aromatic system enhances electrophilicity at the ketone, facilitating nucleophilic additions. Synthesized in 44% yield via coupling reactions .
  • 2-(Hydroxy-(4-fluorophenyl)methyl)cyclohexan-1-one (C₁₄H₁₅FO₂) : Features a benzhydrol-like structure. The hydroxyl and fluorophenyl groups enable hydrogen bonding, increasing solubility in polar solvents compared to fully fluorinated analogs. Synthesized via NaBH₄ reduction of a ketone precursor .
  • 2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one: A chlorinated psychoactive analog with a methylamino group. The chlorine atom and amine moiety confer distinct pharmacological properties, including NMDA receptor antagonism, similar to ketamine derivatives .

Fluorinated vs. Non-Fluorinated Substituents

The heptafluoropropyl group in 2-(Heptafluoropropyl)cyclohexan-1-one imparts unique characteristics:

  • Electron-Withdrawing Effect : Increases the electrophilicity of the carbonyl carbon, enhancing reactivity in nucleophilic additions or condensations.
  • Thermal and Oxidative Stability: Fluorine’s strong C-F bonds improve resistance to degradation compared to non-fluorinated analogs like 2-(cyclopropylmethyl)cyclohexan-1-one .
  • Lipophilicity : The heptafluoropropyl group increases logP values, favoring membrane permeability and bioavailability in pharmaceutical applications.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility
2-(Heptafluoropropyl)cyclohexan-1-one ~300 (estimated) N/A High (fluorinated) Low in water
2-(Cyclopropylmethyl)cyclohexan-1-one 152.24 N/A Moderate Moderate in ethanol
2-(3-(4-Fluorophenyl)furan-2-yl)cyclohexan-1-one 288.30 Oil N/A Soluble in DCM

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